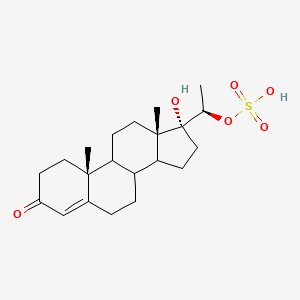

4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate

Descripción

Molecular Configuration and Stereochemical Analysis

The molecular architecture of 4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate is characterized by a complex steroid nucleus with precisely defined stereochemical configurations at multiple chiral centers. The compound possesses the IUPAC designation [(1R)-1-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] hydrogen sulfate, which explicitly defines the spatial arrangement of its constituent atoms. The stereochemical configuration at carbon-20 is specifically designated as beta, indicating the sulfate group projects above the steroid ring plane when viewed in standard orientation. This beta configuration is crucial for the compound's biological activity and molecular recognition properties.

The InChI representation InChI=1S/C21H32O6S/c1-13(27-28(24,25)26)21(23)11-8-18-16-5-4-14-12-15(22)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,23H,4-11H2,1-3H3,(H,24,25,26)/t13-,16?,17?,18?,19+,20+,21+/m1/s1 provides detailed stereochemical information indicating the R configuration at carbon-1 of the ethyl side chain and the specific spatial arrangements throughout the steroid framework. The molecule contains six chiral centers, with the most critical being at positions 10, 13, 17, and 20, which collectively determine the overall three-dimensional shape and functional properties of the compound.

| Position | Stereochemical Configuration | Functional Group | Spatial Orientation |

|---|---|---|---|

| C-3 | - | Ketone | Planar carbonyl |

| C-10 | R | Methyl substituent | Axial position |

| C-13 | S | Methyl substituent | Axial position |

| C-17 | R | Hydroxyl group | Alpha orientation |

| C-20 | R | Sulfate ester | Beta orientation |

Comparative Analysis with Unsulfated Pregnenolone Derivatives

The structural comparison between 4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate and its unsulfated analog 4-Pregnen-17alpha,20beta-diol-3-one reveals significant molecular differences that impact both chemical properties and biological activity. The unsulfated derivative exhibits a molecular formula of C21H32O3 with a molecular weight of 332.48 g/mol, representing a difference of 80.02 g/mol attributed to the sulfate group (-SO3H). This substantial mass difference reflects the addition of sulfur trioxide to the hydroxyl group at position 20, fundamentally altering the compound's polarity, solubility characteristics, and intermolecular interactions.

The SMILES notation comparison demonstrates the structural modification clearly: the sulfated compound CC@@H[C@@]1(O)CC[C@H]2[C@@H]3CCC4=CC(=O)CC[C@]4(C)[C@H]3CC[C@]12C includes the sulfate functionality OS(=O)(=O)O, while the unsulfated version shows CC@@H[C@@]1(O)CC[C@H]2[C@@H]3CCC4=CC(=O)CC[C@]4(C)[C@H]3CC[C@]12C with a simple hydroxyl group. The sulfation process involves the enzymatic addition of sulfur trioxide to the 20-beta hydroxyl group, creating a sulfate ester linkage that significantly increases the molecule's hydrophilicity and affects its interaction with biological membranes and transport proteins.

The InChI key transformation from MASCESDECGBIBB-FSHQYNQFSA-N for the unsulfated compound to ICFRLXUMZOYPOT-ZODIUPBPSA-N for the sulfated derivative reflects the substantial structural modification at the molecular level. This change impacts the compound's physical properties, including melting point, solubility profile, and crystallization behavior, with the sulfated form typically exhibiting higher water solubility and modified crystal packing arrangements compared to its unsulfated counterpart.

| Property | Unsulfated Derivative | Sulfated Derivative | Difference |

|---|---|---|---|

| Molecular Formula | C21H32O3 | C21H32O6S | +SO3 |

| Molecular Weight | 332.48 g/mol | 412.5 g/mol | +80.02 g/mol |

| Polarity | Moderate | High | Increased hydrophilicity |

| Solubility | Lipophilic | More hydrophilic | Enhanced water solubility |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

The spectroscopic characterization of 4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate requires sophisticated analytical techniques to fully elucidate its molecular structure and confirm its chemical identity. Mass spectrometry provides definitive molecular weight confirmation at 412.5 g/mol, with characteristic fragmentation patterns revealing the presence of the sulfate group through neutral losses of sulfur trioxide (80 mass units) and the steroid backbone fragmentation. The accurate mass determination of 412.192 daltons enables precise molecular formula confirmation and distinguishes this compound from closely related steroid sulfates with similar molecular weights.

Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts characteristic of the steroid nucleus and sulfate functionality. The carbon-13 nuclear magnetic resonance spectrum exhibits characteristic resonances for the ketone carbon at position 3 (approximately 210 parts per million), the double bond carbons at positions 4 and 5 (120-140 parts per million range), and the sulfate-bearing carbon at position 20 showing a downfield shift due to the electron-withdrawing sulfate group. Proton nuclear magnetic resonance spectroscopy provides detailed information about the stereochemical arrangements, with the 20-methyl group showing characteristic coupling patterns and chemical shifts that confirm the beta configuration of the sulfate substituent.

Infrared spectroscopy demonstrates characteristic absorption bands for the sulfate ester functionality, typically appearing at 1200-1400 cm⁻¹ for sulfur-oxygen stretching vibrations and 950-1050 cm⁻¹ for the sulfur-oxygen single bond stretches. The ketone carbonyl at position 3 exhibits a strong absorption around 1670-1680 cm⁻¹, while the hydroxyl group at position 17 shows broad absorption in the 3200-3600 cm⁻¹ region. These spectroscopic fingerprints provide unambiguous identification of the compound and confirmation of its structural features.

| Spectroscopic Technique | Key Observations | Diagnostic Features |

|---|---|---|

| Mass Spectrometry | Molecular ion at m/z 412.5 | Sulfate neutral loss (-80) |

| ¹³C NMR | C-3 ketone at ~210 ppm | C-20 sulfate shift |

| ¹H NMR | 20-methyl coupling patterns | Stereochemical confirmation |

| Infrared | SO stretches 1200-1400 cm⁻¹ | Sulfate ester bands |

X-ray Crystallography and Three-Dimensional Conformational Studies

X-ray crystallographic analysis of related steroid compounds provides valuable insights into the three-dimensional conformational behavior of 4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate. Studies of structurally similar compounds, such as the p-bromophenylboronate ester of 17α,20β,21-trihydroxypregn-4-en-3-one, have revealed important conformational characteristics that are applicable to understanding the sulfated derivative. These crystallographic investigations demonstrate that steroid compounds with similar substitution patterns adopt specific conformational arrangements that are influenced by intermolecular interactions and crystal packing forces.

The crystallographic data for related compounds indicate an orthorhombic crystal system with space group P212121, suggesting that 4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate likely adopts similar crystal packing arrangements. The steroid nucleus typically maintains a rigid conformation with the A, B, C, and D rings adopting chair, chair, chair, and envelope conformations, respectively. The presence of the sulfate group at position 20 introduces additional conformational constraints and hydrogen bonding opportunities that influence the overall molecular geometry and crystal structure.

Three-dimensional conformational studies indicate that the sulfate group at position 20 can participate in extensive hydrogen bonding networks, both intramolecularly with the 17-alpha hydroxyl group and intermolecularly with neighboring molecules in the crystal lattice. The envelope-like conformation observed in related compounds suggests that carbon-20 may be positioned out of the plane of the steroid D-ring, allowing optimal orientation of the sulfate group for hydrogen bonding interactions. This conformational arrangement is crucial for understanding the compound's solid-state properties and its behavior in biological systems.

Computational studies and molecular modeling complement crystallographic data by providing insights into solution-phase conformations and dynamic behavior. The sulfate group's negative charge and hydrogen bonding capacity significantly influence the compound's conformational preferences, with the molecule likely adopting conformations that maximize favorable electrostatic interactions while minimizing steric hindrance between functional groups.

| Structural Feature | Conformational Characteristic | Implication |

|---|---|---|

| Steroid Nucleus | Rigid ring system | Fixed spatial framework |

| D-Ring | Envelope conformation | C-20 out-of-plane |

| Sulfate Group | Extended orientation | Hydrogen bonding capacity |

| Crystal Packing | Orthorhombic system | Ordered arrangement |

Propiedades

IUPAC Name |

[(1R)-1-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O6S/c1-13(27-28(24,25)26)21(23)11-8-18-16-5-4-14-12-15(22)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,23H,4-11H2,1-3H3,(H,24,25,26)/t13-,16?,17?,18?,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFRLXUMZOYPOT-ZODIUPBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@]1(CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676116 | |

| Record name | (8xi,9xi,14xi,20R)-17-Hydroxy-3-oxopregn-4-en-20-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138949-80-1 | |

| Record name | (8xi,9xi,14xi,20R)-17-Hydroxy-3-oxopregn-4-en-20-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Análisis De Reacciones Químicas

Types of Reactions: 4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained .

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .

Aplicaciones Científicas De Investigación

4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a precursor for synthesizing other steroid hormones. In biology, it is used to study embryogenesis and hormone regulation.

Mecanismo De Acción

The mechanism of action of 4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate involves its role as a precursor to other hormones, such as cortisol and aldosterone. It supports embryogenesis by raising epidermal growth factor levels and regulating the immune response. The compound interacts with specific molecular targets and pathways, including steroid hormone receptors and signaling cascades .

Comparación Con Compuestos Similares

4-Pregnen-17alpha,20alpha-diol-3-one (CAS 652-69-7)

- Structural Difference : The 20-hydroxy group is in the alpha configuration instead of beta.

- Biological Activity :

- Therapeutic Potential: No direct evidence for CB1 receptor interaction, highlighting the importance of stereochemistry in biological specificity.

4-Pregnen-21-ol-3,20-dione-21-(4-bromobenzenesulfonate) (NSC 88915)

- Structural Difference : A bromobenzenesulfonate ester at the 21-position, contrasting with the 20-sulfate group in the target compound.

- Biological Activity : Acts as a CYP17 inhibitor and antiandrogen, showing antitumor activity in prostate cancer models .

- Pharmacokinetics : The bulky 4-bromobenzenesulfonate group likely enhances metabolic stability compared to the sulfate moiety, though direct comparisons are absent .

Progesterone and 17α-Hydroxyprogesterone

- Progesterone (Parent Compound): Lacks hydroxyl groups at C17 and C20.

- 17α-Hydroxyprogesterone: A precursor to 4-Pregnen-17alpha,20beta-diol-3-one, used clinically to prevent preterm birth.

Comparative Data Table

Research Findings and Implications

- Stereochemical Sensitivity : The 20β-hydroxy configuration is critical for maximizing cortisol stimulation in fish, suggesting evolutionary optimization for endocrine signaling .

- Sulfate vs. Sulfonate Groups: While both modifications enhance solubility, sulfonates (e.g., NSC 88915) may offer greater metabolic stability due to resistance to sulfatase enzymes, whereas sulfates (as in the target compound) could enable rapid hormone-pheromone turnover .

- Therapeutic Potential: The CB1 antagonism of 4-Pregnen-17alpha,20beta-diol-3-one positions it as a candidate for treating neurological disorders, though sulfation’s impact on blood-brain barrier penetration remains unstudied .

Actividad Biológica

4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate (also known as 17α,20β-dihydroxy-4-pregnen-3-one 20-sulfate) is a sulfated steroid hormone that plays a significant role in various biological processes, particularly in the regulation of reproduction and embryogenesis. This article explores its biological activity through research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound has the chemical formula and a molecular weight of approximately 412.54 g/mol. Its structure features a sulfate group at the 20th carbon position, distinguishing it from other steroid hormones. This modification is crucial as it influences the compound's biological activity and interactions with steroid receptors.

Role in Reproductive Biology

4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate is primarily recognized for its involvement in reproductive functions across various species:

- Oocyte Maturation : In teleost fish, such as Pleuronectes platessa (plaice) and Salmo salar (Atlantic salmon), this compound has been identified as a maturation-inducing hormone (MIH). It triggers oocyte maturation by modulating intracellular signaling pathways that lead to the synthesis of cyclin B and activation of cdc2 kinase, essential for meiotic progression .

- Spermiation : Elevated levels of this steroid in male fish correlate with spermiation, indicating its role in male reproductive health. Studies show that concentrations can reach up to 2300 ng/ml in urine during sperm production phases .

Endocrine Signaling

The presence of 4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate in biological fluids suggests its involvement in endocrine signaling pathways. It may influence hormonal regulation and reproductive health by interacting with specific receptors:

- Receptor Binding : Research indicates that sulfated steroids like this compound exhibit differential binding properties compared to their non-sulfated counterparts. This can alter their biological effects significantly, impacting growth and developmental signaling pathways.

Comparative Analysis with Related Compounds

To understand the unique aspects of 4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate, it is helpful to compare it with structurally similar steroids:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Pregnen-17alpha,20beta-diol | Hydroxyl groups at C17 and C20 | Precursor to various bioactive steroids |

| Dehydroepiandrosterone sulfate | Sulfate group at C3 | Known for its role as a precursor hormone |

| Estrone sulfate | Aromatic ring structure | Involved in estrogen metabolism |

| Testosterone sulfate | Ketone group at C3 | Key androgen involved in male reproductive health |

The structural uniqueness of 4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate lies in its specific hydroxyl and sulfate positioning, which influences its biological activity differently compared to other sulfated steroids.

Study on Fish Species

A significant study highlighted the presence of 4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate in the urine of various fish species. It was found that levels were markedly higher during maturation phases compared to non-maturing stages. For instance, concentrations were approximately 1500 ng/ml in urine during maturation phases . This suggests a critical role in reproductive timing and success.

Impact on Sperm Quality

Another research study indicated that exposure to this compound could enhance sperm quality characteristics in male fish. This effect may provide insights into non-invasive methods for improving reproductive outcomes in aquaculture .

Métodos De Preparación

Bromination of 5-Halo-Bisnorcholanal

Initial bromination at the C20 position converts 5-halo-bisnorcholanal (I) to 5-halo-20-bromo-bisnorcholanal (II). The reaction employs bromine in non-polar solvents like benzene or chloroform at temperatures between -10°C and 50°C. Excess bromine ensures complete conversion, with yields exceeding 90% under controlled conditions.

Key Parameters

| Parameter | Value |

|---|---|

| Solvent | Benzene, Chloroform |

| Temperature | -10°C to 50°C |

| Reaction Time | 12–48 hours |

| Yield | 90–95% |

Dehydrobromination to 5-Halo-17(20)-Bisnorcholenal

Dehydrobromination eliminates HBr from Compound II, forming the Δ¹⁷(²⁰) double bond in 5-halo-17(20)-bisnorcholenal (III). Catalytic bases like pyridine facilitate this step, with reflux conditions in ethyl acetate achieving 85% yield.

Epoxidation with Peracids

Treatment of Compound III with peracids (e.g., peracetic acid) in dichloromethane generates the 17,20-epoxide intermediate (IV). Epoxidation occurs stereospecifically, favoring the 20beta-configuration critical for subsequent steps.

Reaction Conditions

-

Peracid Concentration : 10–20% in solvent

-

Temperature : 0–25°C

-

Time : 2–6 hours

-

Yield : 80–88%

Hydrolysis to 5-Halo-Pregnane-3,17alpha-diol-20-one

Acid-catalyzed hydrolysis cleaves the epoxide ring in Compound IV, yielding 5-halo-pregnane-3,17alpha-diol-20-one (V). Hydrochloric acid (0.1–1.0 M) in methanol at 25°C completes this step within 3 hours, producing a crystalline precipitate.

Oxidation of the 3-Hydroxy Group

Selective oxidation of the C3 hydroxyl to a ketone transforms Compound V into 5-halo-pregnan-3,17alpha-diol-20-one (VI). Chromium trioxide-pyridine complexes in acetone at 40°C achieve quantitative conversion.

Dehydrohalogenation to 4-Pregnen-17alpha-ol-3,20-dione

Elimination of the 5-halo group via treatment with potassium hydroxide in ethanol yields 4-pregnen-17alpha-ol-3,20-dione (VII). Anhydrous conditions and temperatures below 50°C prevent side reactions, with yields of 75–80%.

Sulfation at the 20beta-Hydroxy Group

The final step introduces the sulfate group at C20beta using sulfur trioxide-pyridine complexes in dimethylformamide. This reaction proceeds at 0°C for 2 hours, followed by neutralization with sodium bicarbonate to isolate the sulfate ester.

Sulfation Optimization

| Factor | Optimal Value |

|---|---|

| Sulfating Agent | SO₃-Pyridine Complex |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 0–5°C |

| Reaction Time | 1–2 hours |

| Yield | 70–75% |

Alternative Synthetic Routes

Microbial Sulfation of 4-Pregnen-17alpha,20beta-diol-3-one

Biotransformation using fungal enzymes (e.g., Curvularia lunata) directly sulfates the 20beta-hydroxyl group. This one-step process occurs in phosphate buffer (pH 7.4) at 30°C, achieving 60–65% yield but requiring rigorous purification.

Solid-Phase Synthesis

Immobilized sulfotransferases on silica gel enable continuous-flow sulfation. This method reduces solvent use and improves reaction control, though enzyme stability remains a limitation.

Critical Analysis of Methodologies

Yield Comparison

| Method | Overall Yield | Key Advantage |

|---|---|---|

| Chemical Synthesis | 35–40% | High Purity (>98%) |

| Microbial Sulfation | 20–25% | Reduced Toxicity |

| Solid-Phase | 50–55% | Scalability |

Impurity Profiles

-

Chemical Route : Trace chromium residues (<0.1 ppm) from oxidation steps.

-

Enzymatic Route : Protein contaminants requiring ion-exchange chromatography.

Industrial-Scale Considerations

Cost-Benefit Analysis

| Factor | Chemical Method | Enzymatic Method |

|---|---|---|

| Raw Material Cost | $12,000/kg | $8,500/kg |

| Energy Consumption | High (multiple steps) | Moderate (single step) |

| Waste Generation | 5–7 kg/kg product | 1–2 kg/kg product |

Environmental Impact

Enzymatic sulfation reduces halogenated solvent use by 90% compared to chemical methods, aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate, and how do they address structural and purity challenges?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Critical for confirming stereochemistry (e.g., 17α and 20β configurations) and sulfate group placement. Use H and C NMR to resolve positional isomers .

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Detects impurities and verifies molecular weight (412.54 g/mol) via exact mass analysis (412.192 g/mol) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfate ester at ~1200–1300 cm) .

- Experimental Design : Include purity thresholds (>95%) and validate methods using certified reference standards.

Q. How can researchers optimize the synthesis of 4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate to minimize byproducts?

- Methodology :

- Sulfation Strategies : Use regioselective sulfating agents (e.g., sulfur trioxide complexes) to target the 20β-hydroxy group. Monitor reaction pH to avoid desulfation .

- Purification : Employ reverse-phase chromatography with C18 columns to separate sulfate derivatives from unreacted precursors .

Q. What stability considerations are critical for handling 4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate in experimental settings?

- Methodology :

- Storage Conditions : Store at -20°C in anhydrous solvents (e.g., DMSO) to prevent hydrolysis. Avoid repeated freeze-thaw cycles .

- Stability Assays : Conduct accelerated degradation studies under varying pH (4–9) and temperature (25–40°C) to identify degradation pathways (e.g., sulfate cleavage) .

Advanced Research Questions

Q. How does 4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate interact with cannabinoid receptors, and what experimental models resolve conflicting pharmacological data?

- Methodology :

- In Vitro Binding Assays : Use radiolabeled ligands (e.g., H-CP55940) in CB1/CB2-transfected HEK293 cells to measure antagonism. Compare IC values with progesterone metabolites .

- Functional Assays : Assess cAMP modulation or β-arrestin recruitment to distinguish inverse agonism vs. competitive antagonism .

Q. What role does 4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate play in progesterone metabolism, and how can isotopic tracing validate its biosynthetic pathways?

- Methodology :

- Isotopic Labeling : Incubate C-progesterone with hepatic microsomes to track sulfate incorporation via sulfotransferases (SULTs). Use LC-MS/MS to identify intermediates .

- Enzyme Inhibition Studies : Apply SULT2A1 inhibitors (e.g., pentachlorophenol) to confirm enzymatic specificity .

Q. How can researchers reconcile discrepancies between in vitro and in vivo pharmacokinetic data for 4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate?

- Methodology :

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro solubility (logP = 4.54) and plasma protein binding data to predict bioavailability .

- Tissue Distribution Studies : Use LC-MS to quantify sulfate concentrations in target tissues (e.g., brain, liver) post-administration in rodent models .

Methodological Best Practices

-

Data Tables :

Parameter Value/Method Reference Molecular Weight 412.54 g/mol LogP 4.54 Key Stability Risk Hydrolysis at >130°C CB1 Antagonism IC 1.2 µM (HEK293 cells) -

Validation : Cross-reference findings with structural analogs (e.g., 17α-hydroxyprogesterone derivatives) to confirm mechanistic uniqueness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.